molecular formula C11H13Cl2O3P B12605380 2-Chloro-4-(4-chlorophenyl)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one CAS No. 875336-37-1

2-Chloro-4-(4-chlorophenyl)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one

Cat. No.: B12605380
CAS No.: 875336-37-1
M. Wt: 295.10 g/mol
InChI Key: FUOQMPMDECQITH-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxygen atom, forming a dioxaphosphinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chlorophenyl)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 4-chlorophenylphosphonic dichloride with 2,2-dimethyl-1,3-propanediol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenyl)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced to form phosphines.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Phosphine oxides are the major products of oxidation reactions.

    Reduction Products: Phosphines are the major products of reduction reactions.

Scientific Research Applications

2-Chloro-4-(4-chlorophenyl)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-bromophenyl)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
  • 2-Chloro-4-(4-fluorophenyl)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
  • 2-Chloro-4-(4-methylphenyl)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one

Uniqueness

The uniqueness of 2-Chloro-4-(4-chlorophenyl)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.

Properties

CAS No.

875336-37-1

Molecular Formula

C11H13Cl2O3P

Molecular Weight

295.10 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C11H13Cl2O3P/c1-11(2)7-15-17(13,14)16-10(11)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

FUOQMPMDECQITH-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=C(C=C2)Cl)Cl)C

Origin of Product

United States

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